N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline
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Overview
Description
N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline is a complex organic compound with the molecular formula C23H25NO4S2. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and two 4-methylbenzenesulfonyl groups attached to the aniline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline typically involves the reaction of N-methylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a reactor with precise control over temperature and pressure to ensure high yield and purity. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: The major products are sulfonic acids.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the sulfonyl group.
Scientific Research Applications
N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The methyl group on the nitrogen atom can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline
- N-[(4-Methylbenzenesulfonyl)methyl]aniline
Uniqueness
N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline is unique due to the presence of both methyl and sulfonyl groups, which confer distinct chemical properties. Compared to similar compounds, it has a higher reactivity and specificity in certain chemical reactions, making it valuable in various research applications .
Properties
IUPAC Name |
N-methyl-N,4-bis[(4-methylphenyl)sulfonylmethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4S2/c1-18-4-12-22(13-5-18)29(25,26)16-20-8-10-21(11-9-20)24(3)17-30(27,28)23-14-6-19(2)7-15-23/h4-15H,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAZMAMTRBHROI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)N(C)CS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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